molecular formula C27H33NO4 B11088485 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11088485
M. Wt: 435.6 g/mol
InChI Key: YPMXVKNSBXDSLW-JAZXOWRFSA-N
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Description

3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenethylamine derivative: This involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions.

    Cyclohexenone formation: The phenethylamine derivative is then reacted with a cyclohexenone derivative under acidic or basic conditions to form the desired cyclohexenone structure.

    Final coupling: The final step involves coupling the cyclohexenone with a phenylpropionyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative, more sustainable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3-[(3,4-Dimethoxyphenethyl)amino]-5-phenyl-2-cyclohexen-1-one: A closely related compound with methoxy groups instead of ethoxy groups.

Uniqueness

3-[(3,4-Diethoxyphenethyl)amino]-5-phenyl-2-propionyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and activity compared to similar compounds.

Properties

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypropylidene)-5-phenylcyclohexan-1-one

InChI

InChI=1S/C27H33NO4/c1-4-23(29)27-22(17-21(18-24(27)30)20-10-8-7-9-11-20)28-15-14-19-12-13-25(31-5-2)26(16-19)32-6-3/h7-13,16,21,29H,4-6,14-15,17-18H2,1-3H3/b27-23+,28-22?

InChI Key

YPMXVKNSBXDSLW-JAZXOWRFSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)C3=CC=CC=C3)/O

Canonical SMILES

CCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)C3=CC=CC=C3)O

Origin of Product

United States

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